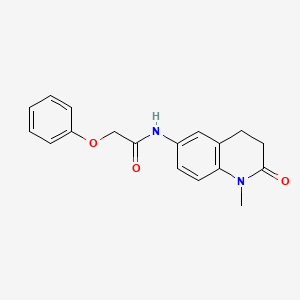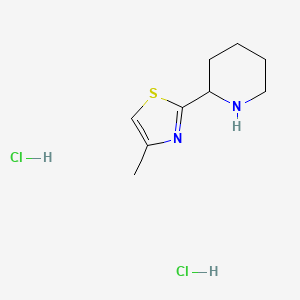
(3-(Dimethylamino)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound could involve the use of quinoline derivatives and pyrrolidin-1-yl . Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Pyrrolidin-1-yl is a chemical moiety that is often used in drug discovery .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline nucleus, a dimethylamino phenyl group, and a pyrrolidin-1-yl methanone group. The quinoline nucleus is present in numerous biological compounds .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the quinoline nucleus and the pyrrolidin-1-yl group . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Wissenschaftliche Forschungsanwendungen
1. Spectroscopic Properties and Quantum Chemistry Calculations
(3-(Dimethylamino)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has applications in the study of electronic absorption, excitation, and fluorescence properties. A study investigated related compounds, focusing on their behavior in solvents of various polarity and hydrogen-bonding abilities. Quantum chemistry calculations using DFT and TD-DFT/B3lyp/6–31+G(d,p) methods helped interpret experimental results, revealing insights into the stabilization of structures through hydrogen bonding and the effects on molecular orbitals (Al-Ansari, 2016).
2. Antioxidant Studies
Research on quinazolin derivatives, which are structurally similar to (3-(Dimethylamino)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone, demonstrated significant antioxidant properties. These studies employed techniques like FT-IR and NMR for characterization and revealed that some synthesized compounds showed excellent scavenging capacity against radicals (Al-azawi, 2016).
3. Molecular Reporters for Chemical Analytes
Compounds with a similar molecular structure have been studied for their potential as molecular reporters, useful for signaling chemical analytes. Solvatochromic studies highlighted the efficacy of these compounds in environments with different solvents, emphasizing their utility in sensing applications (Rurack & Bricks, 2001).
4. Anti-Cancer Properties
Studies on quinoline derivatives, closely related to the compound , have shown potential anti-cancer properties. These compounds can form complexes with DNA, inhibit enzymes like DNA topoisomerase II, and potentially induce apoptosis, which are valuable traits for anti-cancer agents (Via et al., 2008).
5. Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to (3-(Dimethylamino)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone have been widely studied. X-ray crystallography and molecular modeling are common techniques used in these studies, providing detailed insights into the molecular structure and potential applications of these compounds (Watermeyer, Chibale, & Caira, 2009).
6. Novel Drug Discovery and Development
Compounds structurally similar to (3-(Dimethylamino)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone have been explored in the development of new drugs. Research in this area focuses on enhancing pharmacokinetic profiles, safety, and efficacy, leading to the discovery of promising lead compounds for various therapeutic applications (Auberson et al., 2014).
Eigenschaften
IUPAC Name |
[3-(dimethylamino)phenyl]-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-24(2)18-9-3-7-17(14-18)22(26)25-13-11-19(15-25)27-20-10-4-6-16-8-5-12-23-21(16)20/h3-10,12,14,19H,11,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXXVBUXCNCVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylamino)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467141.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2467142.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2467144.png)


![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-3-carboxylic acid](/img/structure/B2467147.png)
![5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B2467148.png)

![(E)-4-(Dimethylamino)-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]but-2-enamide](/img/structure/B2467151.png)



